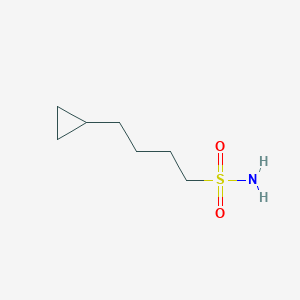
4-Cyclopropylbutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylbutane-1-sulfonamide is a chemical compound with the CAS Number: 2137754-89-1 . It has a molecular weight of 177.27 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of sulfonamides, such as 4-Cyclopropylbutane-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is commonly used due to its high yield compared to other methods . There are also other synthetic approaches and applications of sulfonimidates, which focus on their synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents .Molecular Structure Analysis
The IUPAC name for 4-Cyclopropylbutane-1-sulfonamide is the same as its common name . Its InChI Code is 1S/C7H15NO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2,(H2,8,9,10) . The molecular structure of sulfonamides has been studied at the molecular and supramolecular level using computational modeling approaches at the quantum mechanical level .Chemical Reactions Analysis
Sulfonamides, including 4-Cyclopropylbutane-1-sulfonamide, can undergo a variety of chemical reactions. For instance, they can be modified, degraded, or used as nutrients by some bacteria . They can also act as alkyl transfer reagents to acids, alcohols, and phenols .Physical And Chemical Properties Analysis
4-Cyclopropylbutane-1-sulfonamide is a powder in its physical form . The solid forms of sulfonamides often display different mechanical, thermal, and physicochemical properties that can influence the bioavailability and stability of the drugs . The polymorphic structures of these compounds are of great interest to the pharmaceutical industry because of their ability to modify the physical properties of the active pharmaceutical ingredient .Scientific Research Applications
Organic Synthesis Applications
One notable application of related sulfonamide structures in organic synthesis is demonstrated through the Lewis acid catalyzed (3 + 2)-annulations . Such reactions involve donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides with high yield and diastereoselectivity. This method provides an efficient pathway for synthesizing complex cyclic structures, which are valuable in drug development and synthetic chemistry (Mackay et al., 2014).
Medicinal Chemistry Applications
In medicinal chemistry, sulfonamide compounds, including those structurally related to 4-Cyclopropylbutane-1-sulfonamide, have been explored for their therapeutic potential. Carbonic anhydrase inhibitors , for example, are a class of sulfonamides with applications in treating conditions like glaucoma, epilepsy, and certain types of cancer. These inhibitors work by blocking the activity of carbonic anhydrase enzymes, crucial for pH regulation and fluid balance in the body. Recent studies have focused on developing sulfonamide inhibitors that are selective for specific carbonic anhydrase isoforms, aiming to minimize side effects and enhance therapeutic efficacy (Supuran, Scozzafava, & Casini, 2003).
Environmental Applications
The environmental impact of sulfonamides, including potential analogs of 4-Cyclopropylbutane-1-sulfonamide, has been a growing concern. These compounds are often used as antibiotics in veterinary medicine and can enter the environment through agricultural runoff, leading to antibiotic resistance. Research on the biotransformation and environmental behavior of sulfonamides has shown that these compounds can persist in soil and water, influencing microbial communities and potentially impacting human health through the development of antibiotic-resistant bacteria (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Mechanism of Action
Target of Action
4-Cyclopropylbutane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
Sulfonamides, including 4-Cyclopropylbutane-1-sulfonamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This results in a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids in bacteria .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and are widely distributed throughout all tissues . They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by 4-Cyclopropylbutane-1-sulfonamide leads to a decrease in the production of nucleic acids in bacteria, thereby inhibiting their growth and multiplication . This results in the bacteriostatic effect of sulfonamides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylbutane-1-sulfonamide. For instance, the presence of sulfonamides in the environment can lead to the development of resistance in bacteria . Moreover, environmental concentrations of sulfonamides can alter bacterial structure and induce deformities in certain organisms .
Safety and Hazards
The safety information for 4-Cyclopropylbutane-1-sulfonamide includes several hazard statements: H302, H315, H319, H335 . It also includes several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Looking ahead, growing registries of cases, pharmacoepidemiology studies, and translational research into the mechanisms of injury may produce better diagnostic tools, markers for risk and disease, and prevention and therapeutics . The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . The solid forms often display different mechanical, thermal, and physicochemical properties that can influence the bioavailability and stability of the drugs .
properties
IUPAC Name |
4-cyclopropylbutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXHOYEIDKUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbutane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

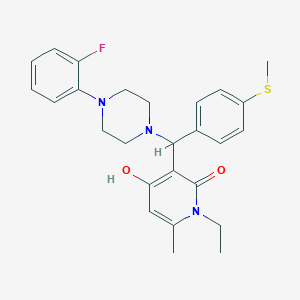
![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)

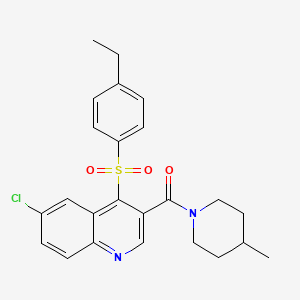
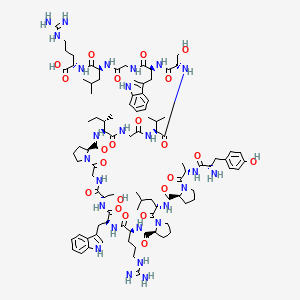
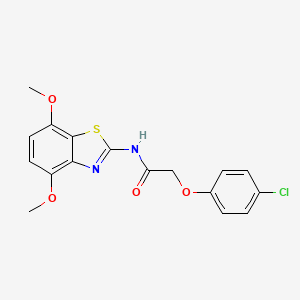

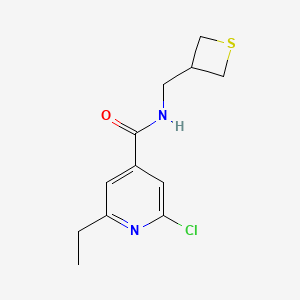
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)
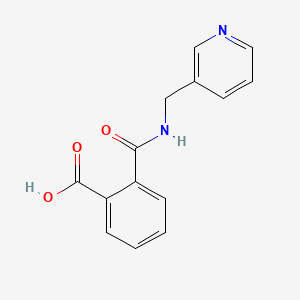
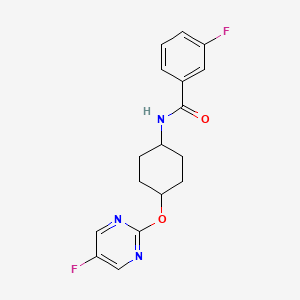
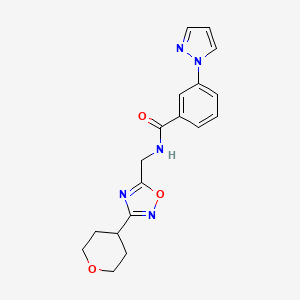
![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)